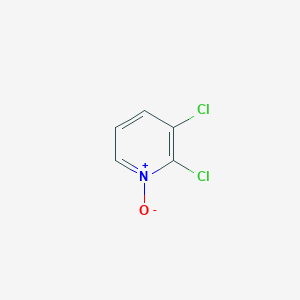

2,3-Dichloropyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-4-2-1-3-8(9)5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKISXFIMCWMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C([N+](=C1)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618017 | |

| Record name | 2,3-Dichloro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53976-65-1 | |

| Record name | 2,3-Dichloro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloropyridine 1-oxide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropyridine 1-oxide is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of pyridine N-oxide, its unique electronic and steric properties make it a versatile building block for creating complex molecular architectures. The presence of the N-oxide functional group, combined with two chlorine atoms on the pyridine ring, modulates the compound's reactivity and physicochemical characteristics in ways that are highly valuable for the development of novel active pharmaceutical ingredients (APIs). Understanding these core properties is paramount for its effective application in drug design, synthesis, and formulation. This guide provides a comprehensive analysis of the key physicochemical attributes of this compound, grounded in established analytical techniques and theoretical principles.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, the arrangement of its atoms and the resulting electronic distribution are key to its utility.

-

Molecular Formula: C₅H₃Cl₂NO[1]

-

Molecular Weight: 163.99 g/mol [1]

-

CAS Number: 53976-65-1[1]

-

IUPAC Name: 2,3-dichloro-1-oxidopyridin-1-ium[1]

The structure consists of a pyridine ring where the nitrogen atom is oxidized, and chlorine atoms are substituted at the C2 and C3 positions. This arrangement leads to a highly polarized molecule with distinct regions of electron density.

Caption: Molecular Structure of this compound.

Summary of Physicochemical Properties

A quantitative overview of key physicochemical properties is essential for quick reference in a research setting. While extensive experimental data for this specific molecule is not widely published, the table below summarizes computed values and data for structurally related compounds.

| Property | Value/Range | Comments |

| Melting Point | Data not available | The parent compound, 2,3-dichloropyridine, has a melting point of 64-67 °C.[2][3] Isomeric compounds like 2,6-dichloropyridine N-oxide melt at 138 °C. |

| Boiling Point | Data not available | Likely to decompose upon heating. The parent compound sublimes at 210 °C. |

| LogP (Octanol/Water) | 1.4 | This computed value suggests moderate lipophilicity.[1] |

| pKa (Conjugate Acid) | < 0.8 | Estimated. The pKa of the parent pyridine N-oxide conjugate acid is ~0.8. The two electron-withdrawing chloro groups are expected to significantly decrease the basicity of the N-oxide oxygen. |

Detailed Analysis of Physicochemical Properties

Melting Point and Thermal Behavior

The melting point is a critical indicator of a compound's purity and lattice energy. For crystalline solids like this compound, a sharp melting range is indicative of high purity.

Causality in Experimental Choice: While traditional capillary methods provide a melting range, Differential Scanning Calorimetry (DSC) is the superior technique in a research and development context. DSC not only determines the melting point with high precision but also provides quantitative data on the enthalpy of fusion (ΔHfus), detects polymorphic transitions, and can be used to assess purity. This thermal signature is invaluable for characterizing API batches and understanding their solid-state stability.

Solubility

Solubility is a cornerstone of drug development, influencing everything from reaction work-ups to bioavailability. The solubility of an API in aqueous and organic media dictates its absorption, distribution, metabolism, and excretion (ADME) profile.

Causality in Experimental Choice: The Shake-Flask Method is considered the "gold standard" for determining thermodynamic equilibrium solubility. Its widespread acceptance stems from its direct measurement of a saturated solution at equilibrium, which provides a true representation of the compound's intrinsic solubility under specific conditions (e.g., pH, temperature). This method is crucial for Biopharmaceutics Classification System (BCS) assessments, which guide drug formulation strategies.

Acidity/Basicity (pKa)

The pKa value governs the ionization state of a molecule at a given pH. The N-oxide group in pyridine N-oxides is weakly basic. However, the strong electron-withdrawing inductive effects of the two chlorine atoms at the C2 and C3 positions significantly reduce the electron density on the oxygen atom. This makes this compound a much weaker base than the parent pyridine N-oxide, resulting in a conjugate acid with a very low pKa (estimated to be < 0.8). In a physiological context (pH ~7.4), the molecule will exist almost exclusively in its neutral, non-protonated form.

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and quality control.

-

¹H NMR: The ¹H NMR spectrum of the parent 2,3-dichloropyridine shows three distinct signals for the aromatic protons.[4] For the N-oxide, these protons would experience a different electronic environment. The proton at C6 would likely be the most downfield-shifted due to its proximity to the polarized N-O group. The protons at C4 and C5 would appear as a coupled system, with their chemical shifts influenced by both the N-oxide and the chlorine atoms.

-

IR Spectroscopy: The most characteristic feature in the IR spectrum of a pyridine N-oxide is the N-O stretching vibration, which typically appears in the 1200-1300 cm⁻¹ region. This band provides a clear diagnostic marker for the presence of the N-oxide functionality.

-

Mass Spectrometry: The mass spectrum would show a molecular ion (M⁺) peak. A critical diagnostic feature would be the isotopic pattern of the molecular ion cluster. Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), the spectrum would exhibit a characteristic pattern of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms.

Reactivity and Stability

The reactivity of this compound is governed by its functional groups. The N-oxide group activates the pyridine ring, particularly at the C4 position, for nucleophilic attack. Furthermore, the chlorine atoms at C2 and C3 are potential leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities. The compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.

Safety and Handling

Appendix: Key Experimental Protocols

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol outlines a self-validating system for the precise determination of the melting point (Tm) and enthalpy of fusion (ΔHfus).

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards (e.g., indium, tin). This step is critical for ensuring data accuracy and trustworthiness.

-

Sample Preparation: Accurately weigh 2-5 mg of dry this compound into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

Reference Pan: Prepare an identical empty, sealed aluminum pan to serve as the reference.

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition to a temperature well above the completion of melting.

-

Use an inert nitrogen purge gas to prevent oxidative degradation.

-

-

Data Analysis: The resulting thermogram will show an endothermic peak.

-

Melting Point (Tm): Determined as the onset temperature or the peak temperature of the endotherm.

-

Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. The value is a measure of the energy required to melt the sample.

-

-

Validation: A sharp, single endotherm confirms the sample is likely a pure, single polymorphic form. Broad peaks or multiple transitions may indicate impurities or polymorphism.

Protocol 2: Equilibrium Solubility by Shake-Flask Method

This protocol describes a robust method for determining the thermodynamic solubility, essential for pharmaceutical profiling.

Caption: Workflow for Equilibrium Solubility Determination.

-

System Preparation: Add an excess amount of solid this compound to a series of vials containing a precise volume of the desired solvent (e.g., water, pH 7.4 phosphate buffer, ethanol). The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.

-

Sample Separation (Self-Validation): After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle. Carefully withdraw an aliquot of the supernatant. The solution must be immediately filtered through a fine-pore (e.g., 0.22 µm) filter to remove all undissolved micro-particulates. This separation step is critical; inadequate filtration is a common source of erroneously high solubility values.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a pre-validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Confirmation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value is confirmed when consecutive measurements are consistent.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2024). 2,3-Dichloropyridine | CAS#:2402-77-9. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Supporting Information: Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives. Retrieved from [Link]

- Gajeles, G., et al. (2020). Supporting Information: Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives.

-

Otto Chemie Pvt. Ltd. (n.d.). 2,3-Dichloropyridine, 99%. Retrieved from [Link]

- Google Patents. (2015). CN104529880A - Synthesis method of 2,3-dichloropyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Unlocking Chemical Synthesis Potential with 2,3-Dichloropyridine. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Method for preparing 2,3-dichloropyridine. Retrieved from [Link]

Sources

- 1. This compound | C5H3Cl2NO | CID 21785300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dichloropyridine | CAS#:2402-77-9 | Chemsrc [chemsrc.com]

- 3. 2,3-Dichloropyridine, 99% 2402-77-9 manufacturers in India | 2,3-Dichloropyridine, 99% - India with worldwide shipping [ottokemi.com]

- 4. 2,3-Dichloropyridine(2402-77-9) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,3-Dichloropyridine 1-oxide

Abstract

This technical guide offers a comprehensive examination of 2,3-Dichloropyridine 1-oxide (CAS No. 53976-65-1), a heterocyclic building block of increasing importance in medicinal chemistry and novel material synthesis. As a pyridine N-oxide, its chemical behavior is distinct from its parent heterocycle, 2,3-dichloropyridine. The introduction of the N-oxide functionality fundamentally alters the electronic landscape of the pyridine ring, enhancing its reactivity and providing unique pathways for molecular elaboration. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of its physicochemical properties, synthesis protocols, core reactivity principles, and applications, grounded in established scientific literature and field-proven insights.

Core Chemical Identity and Physicochemical Properties

This compound is a chlorinated pyridine derivative where the ring nitrogen has been oxidized.[1] This structural modification is pivotal, as the N-oxide group acts as a potent electron-withdrawing group through induction while also being capable of donating electron density through resonance, leading to a complex and synthetically useful reactivity profile.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 53976-65-1 | [1] |

| Molecular Formula | C₅H₃Cl₂NO | [1] |

| Molecular Weight | 163.99 g/mol | [1] |

| IUPAC Name | 2,3-dichloro-1-oxidopyridin-1-ium | [1] |

| SMILES | C1=CC(=C([O-])Cl)Cl | [1] |

| InChIKey | MPKISXFIMCWMLP-UHFFFAOYSA-N | [1] |

| XLogP3 | 1.4 | [1] |

| Topological Polar Surface Area | 25.5 Ų | [1] |

| Appearance | (Predicted) White to off-white solid | N/A |

Synthesis and Manufacturing Pathway

The most direct and common method for the preparation of this compound is the N-oxidation of its parent heterocycle, 2,3-Dichloropyridine. This transformation is a cornerstone reaction in heterocyclic chemistry.

The Oxidation Mechanism: Causality and Reagent Choice

The oxidation of a pyridine nitrogen involves the nucleophilic attack of the nitrogen's lone pair on an electrophilic oxygen source. Peroxy acids (peracids) like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for this purpose. Alternatively, hydrogen peroxide in the presence of a strong acid (e.g., acetic acid, trifluoroacetic acid) can be used; the acid protonates the hydrogen peroxide, making it a more potent oxidizing agent.[2][3] The choice of oxidant and solvent system is critical for optimizing yield and purity while minimizing potential side reactions.[2]

Sources

Introduction: The Strategic Importance of 2,3-Dichloropyridine 1-oxide

An In-depth Technical Guide to the Molecular Structure of 2,3-Dichloropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a derivative of 2,3-dichloropyridine, it belongs to a class of molecules that serve as crucial building blocks for a wide array of pharmaceuticals and agrochemicals.[1] The introduction of the N-oxide functionality fundamentally alters the electronic properties and reactivity of the dichloropyridine scaffold, offering unique synthetic pathways to novel and complex molecular architectures.

The parent compound, 2,3-dichloropyridine, is a key intermediate in the synthesis of major drugs, including the anti-inflammatory agent Etoricoxib and the antiretroviral Nevirapine.[2] By exploring the N-oxide derivative, researchers can access new chemical space, potentially leading to the development of next-generation kinase inhibitors, anti-infectives, and other therapeutic agents.[3] This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of this compound, designed to equip scientists with the foundational knowledge required for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridine ring chlorinated at the 2 and 3 positions, with an oxygen atom coordinated to the ring nitrogen. This N-oxide group introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a significant dipole moment.

The electronic character of the molecule is a product of competing effects:

-

N-Oxide Group: This group acts as a powerful electron-donating group through resonance, increasing electron density at the ortho (2, 6) and para (4) positions. Inductively, however, it is electron-withdrawing.

-

Chlorine Substituents: The two chlorine atoms are strongly electron-withdrawing via induction, reducing the overall electron density of the aromatic ring.

This intricate electronic balance governs the molecule's reactivity, particularly its susceptibility to nucleophilic and electrophilic attack, and influences its spectroscopic properties.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₃Cl₂NO | [4] |

| Molecular Weight | 163.99 g/mol | [4] |

| IUPAC Name | 2,3-dichloro-1-oxidopyridin-1-ium | [4] |

| CAS Number | 53976-65-1 | [4] |

| Appearance | Expected to be a solid at room temperature | [5][6] |

| InChI | InChI=1S/C5H3Cl2NO/c6-4-2-1-3-8(9)5(4)7/h1-3H | [4] |

| SMILES | C1=CC(=C(N(=O)C=1)Cl)Cl |[4] |

Synthesis: The N-Oxidation Pathway

The most direct and common method for preparing pyridine N-oxides is the oxidation of the corresponding pyridine. This transformation is typically achieved using peroxy acids, which act as electrophilic oxygen donors that attack the nucleophilic nitrogen of the pyridine ring.

The choice of oxidizing agent and solvent is critical for achieving high yield and purity. While various reagents can be employed, hydrogen peroxide in an acidic medium or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent are field-proven choices. The acid catalyst activates the hydrogen peroxide, enhancing its oxidizing power.[7]

Experimental Protocol: Synthesis via Hydrogen Peroxide Oxidation

This protocol describes a robust method for the N-oxidation of 2,3-dichloropyridine. The causality is rooted in creating an effective electrophilic oxygen source while maintaining control over the reaction's exothermicity.

-

Dissolution: Dissolve 2,3-dichloropyridine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Rationale: Acetic acid serves as both a solvent and a catalyst, activating the hydrogen peroxide.

-

Reagent Addition: Slowly add a 30% aqueous solution of hydrogen peroxide (1.5-2.0 equivalents) to the stirred solution. The addition should be dropwise to control the internal temperature, as the reaction is exothermic.

-

Heating: Heat the reaction mixture to 70-80°C and maintain this temperature for several hours (typically 4-24 hours). Rationale: Moderate heating increases the reaction rate without causing significant degradation of the product or reagent.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Cool the mixture to room temperature and then in an ice bath. Carefully neutralize the excess peracetic acid by the slow addition of a saturated aqueous solution of sodium metabisulfite until a negative test is obtained with starch-iodide paper. Rationale: This step safely destroys the remaining potent oxidizing agents.

-

Neutralization & Extraction: Neutralize the acetic acid by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate. Rationale: The product is more soluble in organic solvents, allowing for its separation from inorganic salts.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Validation of Molecular Structure

Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) will confirm the molecular formula C₅H₃Cl₂NO by matching the observed mass to the calculated monoisotopic mass of 162.9592 Da.[4]

-

Isotopic Pattern: A definitive feature in the mass spectrum is the isotopic pattern arising from the two chlorine atoms. The natural abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) produce a characteristic cluster of peaks for the molecular ion (M).[7]

Table 2: Expected Molecular Ion Isotopic Pattern

| Peak | m/z (approx.) | Isotopic Composition | Expected Relative Intensity (%) |

|---|---|---|---|

| M | 163 | [C₅H₃³⁵Cl₂NO]⁺ | 100.0 |

| M+2 | 165 | [C₅H₃³⁵Cl³⁷ClNO]⁺ | 65.0 |

| M+4 | 167 | [C₅H₃³⁷Cl₂NO]⁺ | 10.5 |

Rationale: This distinctive 100:65:10 intensity ratio provides unambiguous evidence for the presence of two chlorine atoms in the molecule.[7]

-

Fragmentation: Pyridine N-oxides exhibit characteristic fragmentation pathways under electron impact ionization. A primary and often significant fragmentation is the loss of an oxygen atom, yielding an [M-16]⁺ ion corresponding to the 2,3-dichloropyridine radical cation.[8][9] A less common fragmentation may involve the loss of a hydroxyl radical ([M-OH]⁺).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and chemical environment of the atoms. While specific spectral data for this compound is not widely published, its expected spectrum can be reliably predicted based on the parent compound and known effects of N-oxidation.

-

¹H NMR: The spectrum of the parent 2,3-dichloropyridine shows three protons in the aromatic region.[10] Upon N-oxidation, a general downfield shift of all ring protons is expected due to the influence of the polar N-O bond. The proton at C6 (ortho to the nitrogen) will experience the most significant deshielding. The expected signals would be three distinct multiplets, each integrating to one proton, with coupling constants characteristic of a 1,2,3-trisubstituted benzene-like system.

-

¹³C NMR: Similarly, the ¹³C NMR spectrum will show five distinct signals for the pyridine ring carbons. The carbons directly attached to the N-oxide group (C2 and C6) and the chlorine atoms (C2 and C3) will be most affected, showing significant shifts compared to the parent pyridine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-O Stretch: The most diagnostic absorption for a pyridine N-oxide is the strong N-O stretching vibration, which typically appears in the 1200-1300 cm⁻¹ region.[11]

-

Other Key Absorptions:

-

Aromatic C-H Stretch: Above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretches: In the 1400-1600 cm⁻¹ range.

-

C-Cl Stretch: Typically found in the 600-800 cm⁻¹ region.

-

Table 3: Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Observation |

|---|---|---|

| HRMS | Molecular Ion (M⁺) | m/z ≈ 162.9592, confirming C₅H₃Cl₂NO |

| MS | Isotopic Pattern | M, M+2, M+4 peaks with ≈100:65:10 intensity ratio |

| MS | Fragmentation | Major fragment at [M-16]⁺ |

| ¹H NMR | Chemical Shifts (δ) | 3 signals in the aromatic region (likely >7.5 ppm), shifted downfield from 2,3-dichloropyridine |

| ¹³C NMR | Number of Signals | 5 signals for the aromatic carbons |

| IR | Key Absorption | Strong N-O stretch at ≈1200-1300 cm⁻¹ |

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from the unique reactivity imparted by its combination of chloro and N-oxide functionalities. Understanding its molecular structure is paramount for its effective application. This guide has detailed its structural and electronic properties, provided a robust, field-proven protocol for its synthesis, and outlined the comprehensive spectroscopic methods required for its unambiguous characterization. By leveraging this technical knowledge, researchers, scientists, and drug development professionals can confidently incorporate this versatile building block into their synthetic programs to explore novel chemical entities with significant therapeutic potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104529880A - Synthesis method of 2,3-dichloropyridine.

- Google Patents. (n.d.). US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.

-

PubChem. (n.d.). 2,3-Dichloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Method for preparing 2,3-dichloropyridine. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. Retrieved from [Link]

-

Anmo (Shanghai) Chemical Co., Ltd. (n.d.). 2,3-Dichloropyridine. Retrieved from [Link]

-

Wikipedia. (2025). Dichloropyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dichloropyridine. Retrieved from [Link]

- Gajeles, G., et al. (2020).

-

Luo, L.-J., & Weng, J.-Q. (2011). 2,3-Dichloropyridine. Acta Crystallographica Section E: Crystallographic Communications, E67, o2211. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 1-oxide. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dichloropyridine - Vapor Phase IR. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N-oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C5H3Cl2NO | CID 21785300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dichloropyridine - Wikipedia [en.wikipedia.org]

- 6. 2,6-ジクロロピリジンN-オキシド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3,5-Dichloropyridine 1-oxide | High Purity [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2,3-Dichloropyridine(2402-77-9) 1H NMR spectrum [chemicalbook.com]

- 11. Pyridine, 1-oxide [webbook.nist.gov]

An In-Depth Technical Guide to the Spectral Characterization of 2,3-Dichloropyridine 1-Oxide

This guide provides a comprehensive technical overview of the spectral data for 2,3-dichloropyridine 1-oxide, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive analysis with established principles of spectroscopic interpretation to serve as a practical reference for the characterization of this compound.

Introduction

This compound (C₅H₃Cl₂NO) is a derivative of pyridine whose reactivity and properties are significantly modulated by the presence of two chlorine atoms and an N-oxide functional group.[1] The electron-withdrawing nature of the chlorine substituents and the unique electronic influence of the N-oxide moiety make this molecule a versatile intermediate in the synthesis of more complex chemical entities. Accurate and unambiguous structural confirmation is paramount for its application in any synthetic workflow, necessitating a thorough understanding of its spectral characteristics. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, providing both predicted data and the scientific rationale behind these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The N-oxide group significantly influences the electronic environment of the pyridine ring, generally causing a downfield shift of the ring protons and carbons compared to the parent pyridine.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to display a simple, first-order ABC spin system for the three remaining aromatic protons. The chemical shifts are influenced by the deshielding effect of the N-oxide group and the two chlorine atoms. Predictions are based on the analysis of related structures such as 2-chloropyridine N-oxide and 3-bromopyridine N-oxide.[2] For comparison, the experimental data for the parent 2,3-dichloropyridine shows signals at approximately 8.31, 7.78, and 7.23 ppm.[3] The N-oxidation is expected to shift these signals further downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.35 - 8.45 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 2.0 |

| H-4 | 7.40 - 7.50 | Doublet of doublets (dd) | J(H4-H5) ≈ 6.0, J(H4-H6) ≈ 2.0 |

| H-5 | 7.25 - 7.35 | Triplet-like (dd) | J(H5-H6) ≈ 8.0, J(H5-H4) ≈ 6.0 |

Causality Behind Predictions:

-

H-6: This proton is ortho to the N-oxide group, which exerts a strong deshielding effect, pushing it to the furthest downfield position. It will be split by both H-5 (ortho coupling) and H-4 (meta coupling).

-

H-4: This proton is para to the N-oxide and is also influenced by the adjacent chlorine atom. Its chemical shift is predicted to be intermediate. It will be split by H-5 (ortho coupling) and H-6 (meta coupling).

-

H-5: This proton is meta to the N-oxide and is flanked by two protons, resulting in a complex splitting pattern that may appear as a triplet or a doublet of doublets.

References

Solubility of 2,3-Dichloropyridine 1-oxide in Organic Solvents: A Theoretical and Practical Guide

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

2,3-Dichloropyridine 1-oxide is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. A comprehensive understanding of its solubility in organic solvents is fundamental for optimizing reaction conditions, designing efficient purification processes, and developing stable formulations. This technical guide provides an in-depth analysis of the molecular features governing the solubility of this compound. Due to the limited availability of public quantitative solubility data for this specific compound, this document establishes a robust theoretical framework based on its physicochemical properties, predicts its behavior in various solvent classes, and provides a detailed, field-proven experimental protocol for its precise determination. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage a deeper understanding of solubility for process development and optimization.

Introduction

Overview of this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₅H₃Cl₂NO. It belongs to the class of pyridine N-oxides, which are derivatives of pyridine where the nitrogen atom of the ring has been oxidized. This modification significantly alters the electronic properties and reactivity of the molecule compared to its parent, 2,3-dichloropyridine. As a functionalized building block, it serves as a precursor for introducing the dichloropyridine moiety into more complex molecules, a common scaffold in active pharmaceutical ingredients (APIs) and novel agrochemicals[1][2].

Key Physicochemical Properties:

-

Molecular Formula: C₅H₃Cl₂NO

-

Molecular Weight: 163.99 g/mol

-

Appearance: Typically a crystalline solid at room temperature (Isomers like 2,6-Dichloropyridine N-oxide have a melting point of 138-142 °C)[3].

The Critical Role of Solubility in Chemical Processing

In the realms of pharmaceutical development and fine chemical synthesis, solubility is not merely a physical constant but a critical process parameter. Accurate solubility data is indispensable for:

-

Solvent Selection: Choosing appropriate solvents for chemical reactions to ensure all reactants remain in the solution phase, thereby maximizing reaction rates and yields.

-

Process Optimization: Designing crystallization and purification protocols, where controlled precipitation from a saturated solution is key to achieving high purity.

-

Formulation Development: Ensuring the bioavailability and stability of a final API in a drug product.

-

Safety and Handling: Understanding solubility aids in developing effective cleaning protocols for equipment and managing waste streams.

This guide will bridge the gap between theoretical understanding and practical application, providing the necessary tools to effectively work with this compound.

Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay of its intrinsic molecular properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar intermolecular forces are more likely to be miscible.

Molecular Structure and Key Features

The solubility behavior of this compound is dictated by three primary structural features: the N-oxide moiety, the two chlorine substituents, and the aromatic pyridine ring.

Caption: Key molecular features of this compound.

The Dominant Influence of the N-Oxide Moiety

The N-oxide group is the most significant contributor to the molecule's solubility characteristics. The dative N⁺–O⁻ bond is highly polar and imparts a considerable dipole moment to the molecule[4][5]. This has two major consequences:

-

Increased Polarity: The N-oxide functionality makes the molecule significantly more polar than its parent, 2,3-dichloropyridine. This polarity enhances its affinity for polar solvents.

-

Hydrogen Bond Acceptor: The oxygen atom possesses a partial negative charge and available lone pairs of electrons, making it a strong hydrogen bond acceptor[4][5]. It can form remarkably stable hydrogen bonds with protic solvents like water and alcohols[4]. This interaction is a primary driving force for its dissolution in such solvents.

Impact of Chlorine Substituents

The two chlorine atoms are highly electronegative and act as electron-withdrawing groups. This has a dual effect:

-

Polarity Contribution: The C-Cl bonds are polar, contributing to the overall dipole moment of the molecule.

-

Reduced Basicity: They reduce the electron density on the pyridine ring and the nitrogen atom, making the N-oxide less basic than unsubstituted pyridine N-oxide.

Predicted Solubility in Organic Solvents

Based on the molecular structure, we can predict the solubility of this compound across different solvent classes.

Caption: Predicted solvent-solute interactions and resulting solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding between the solvent's hydroxyl group and the N-oxide oxygen, supplemented by dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): Good to moderate solubility is anticipated. While hydrogen bonding from the solvent is absent, strong dipole-dipole interactions between the solvent and the polar N-O and C-Cl bonds will promote dissolution.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The significant mismatch in polarity means that the weak van der Waals forces between the solute and solvent are insufficient to overcome the strong solute-solute interactions in the crystal lattice.

Solubility Profile: Predictive Analysis and Comparative Data

Table 1: Predicted Relative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Moderate to High | Dipole-Dipole |

| Ester | Ethyl Acetate, n-Butyl Acetate | Moderate | Dipole-Dipole |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Dipole-Dipole |

| Aromatic | Toluene, Benzene | Low to Moderate | Dipole-Induced Dipole, van der Waals |

| Aliphatic | n-Hexane, Cyclohexane | Very Low | van der Waals |

Causality: The presence of the N-oxide group is expected to substantially increase solubility in polar solvents compared to the parent 2,3-dichloropyridine, which lacks a strong hydrogen bond accepting site.

Table 2: Experimental Mole Fraction (x) Solubility of 2,3-Dichloropyridine (CAS: 2402-77-9)

This data provides a quantitative baseline, showing how the parent molecule behaves. The solubility of the N-oxide derivative is expected to follow similar trends with respect to temperature but with significantly higher absolute values in polar solvents.

| Solvent | Temperature (K) | Mole Fraction (x) |

| Methanol | 278.15 | 0.0815 |

| 298.15 | 0.1704 | |

| 313.15 | 0.2947 | |

| Ethanol | 278.15 | 0.0933 |

| 298.15 | 0.1944 | |

| 313.15 | 0.3369 | |

| Isopropanol | 278.15 | 0.1028 |

| 298.15 | 0.2142 | |

| 313.15 | 0.3713 | |

| Ethyl Acetate | 278.15 | 0.2248 |

| 298.15 | 0.4683 | |

| 313.15 | 0.8118 |

Data extracted from a study by Fanfan Li et al. as presented by BenchChem[6].

Experimental Protocol for Solubility Determination

To obtain precise, quantitative data, an experimental approach is essential. The isothermal saturation method, coupled with laser monitoring, is a reliable and modern technique for determining the solubility of a solid in a liquid.[6] This protocol is adapted from established methods for similar compounds.

Principle of the Method

A known mass of solvent is maintained at a constant temperature. The solid solute is added incrementally until the solution becomes saturated and solid particles persist. The saturation point is detected by a sharp decrease in the transmission of a laser beam passing through the solution.[6]

Apparatus and Materials

-

Double-jacketed glass vessel (50 mL)

-

Thermostatic water bath for temperature control (±0.1 K)

-

Magnetic stirrer and stir bar

-

Analytical balance (±0.1 mg)

-

Laser monitoring system (laser emitter and photoelectric receiver)

-

This compound (high purity, >99%)

-

Selected organic solvents (analytical grade)

Step-by-Step Procedure

Caption: Workflow for experimental solubility determination.

-

Apparatus Setup: Assemble the double-jacketed glass vessel and connect it to the thermostatic bath. Place the magnetic stirrer underneath.

-

Solvent Addition: Accurately weigh a known mass of the selected organic solvent (e.g., 20.000 g) and add it to the vessel.[6]

-

Temperature Control: Set the desired temperature on the thermostatic bath and allow the solvent to equilibrate while stirring.

-

Initial Measurement: Position the laser emitter and receiver across the vessel. Once the temperature is stable, record the initial high light transmission value of the clear solvent.

-

Incremental Solute Addition: Add a small, precisely weighed amount of this compound to the solvent.[6]

-

Dissolution: Allow the solute to dissolve completely. The solution should remain clear, and the light transmission should return to its initial high value.

-

Repeat Addition: Continue adding small, weighed increments of the solute, allowing for complete dissolution after each addition.

-

Detect Saturation: The saturation point is reached when the added solute no longer fully dissolves, and fine solid particles remain suspended. This will cause a sharp, sustained decrease in the measured light transmission.[6]

-

Data Recording: Record the total mass of solute added to reach the saturation point at the specific temperature.

-

Temperature Variation: Repeat the entire procedure at different temperatures (e.g., in 5 K intervals) to construct a solubility curve.

Data Calculation and Analysis

The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [ (m₁ / M₁) + (m₂ / M₂) ]

Where:

-

m₁ = total mass of dissolved this compound (solute) in g

-

M₁ = molar mass of this compound (163.99 g/mol )

-

m₂ = mass of the solvent in g

-

M₂ = molar mass of the solvent in g/mol

Conclusion

While quantitative solubility data for this compound is not widely published, a robust understanding of its molecular structure allows for reliable prediction of its solubility behavior. The highly polar N-oxide group is the dominant feature, predicting high solubility in polar protic and aprotic organic solvents and poor solubility in nonpolar solvents. For process development and optimization, it is imperative to supplement these theoretical predictions with precise experimental data. The provided isothermal saturation protocol offers a validated and accurate method for generating this critical information, empowering researchers and drug development professionals to make informed decisions in solvent selection, reaction design, and purification strategies.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Pyridine - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) Source: JSciMed Central URL: [Link]

-

Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

-

Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: PubMed Central, National Institutes of Health URL: [Link]

Sources

- 1. 2,3-Dichloropyridine (2402-77-9) at Nordmann - nordmann.global [nordmann.global]

- 2. benchchem.com [benchchem.com]

- 3. 2,6-ジクロロピリジンN-オキシド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

stability and reactivity of 2,3-Dichloropyridine 1-oxide

An In-depth Technical Guide to the Stability and Reactivity of 2,3-Dichloropyridine 1-oxide

Abstract

This compound is a halogenated heterocyclic N-oxide that serves as a highly versatile intermediate in modern synthetic chemistry. Its unique electronic architecture, arising from the interplay between the electron-donating N-oxide moiety and the electron-withdrawing chlorine substituents, imparts a distinct reactivity profile that is leveraged in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide provides a comprehensive analysis of the , offering field-proven insights, detailed experimental protocols, and mechanistic explanations to support researchers, scientists, and drug development professionals in its effective utilization.

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties of this compound is crucial for its handling, storage, and application in synthesis.

Compound Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 53976-65-1 | [1][2] |

| Molecular Formula | C₅H₃Cl₂NO | [1] |

| Molecular Weight | 163.99 g/mol | [1] |

| IUPAC Name | 2,3-dichloro-1-oxidopyridin-1-ium | [1] |

| Appearance | Off-white to light brown powder/crystals | [3] |

Synthesis Overview

The preparation of this compound is typically achieved through the direct oxidation of 2,3-Dichloropyridine. This transformation is a cornerstone of pyridine chemistry, utilizing common oxidizing agents to introduce the N-oxide functionality.

The oxidation of a pyridine with a peracid or hydrogen peroxide is a well-established and efficient method.[4][5] The reaction proceeds via the nucleophilic attack of the pyridine nitrogen on an electrophilic oxygen source. The choice of oxidant and reaction conditions, such as solvent and temperature, is critical for maximizing yield and purity.[4]

Caption: General workflow for the synthesis of this compound.

Stability and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring laboratory safety.

Chemical and Physical Stability

-

General Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][6][7] Limited shelf-life may be a factor, and it should be stored away from light and heat.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3][6] The N-oxide functionality can be reactive under certain conditions, and the dichloropyridine ring is susceptible to degradation by aggressive reagents.

-

Hazard Profile: this compound is expected to share hazards with its precursor, 2,3-Dichloropyridine, which is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][7]

Recommended Handling Protocol

-

Engineering Controls: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7]

-

Safe Handling Practices: Avoid formation of dust and aerosols.[9] Do not breathe dust.[6] After handling, wash hands and any exposed skin thoroughly.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[6][7]

Reactivity Profile: A Tale of Two Moieties

The reactivity of this compound is dictated by the electronic influence of both the N-oxide group and the two chlorine atoms.

-

N-oxide Group: This group acts as a powerful activating moiety. Through resonance, it donates electron density to the pyridine ring, particularly at the 2, 4, and 6-positions.[5][10] This donation enhances the ring's reactivity towards electrophiles (at the 4-position) and also stabilizes intermediates in nucleophilic substitution.

-

Chlorine Substituents: The two chlorine atoms are strongly electron-withdrawing via induction, which deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SₙAr).[11]

This dual influence makes the molecule a unique substrate for selective functionalization.

Nucleophilic Aromatic Substitution (SₙAr)

SₙAr is the hallmark reaction of this compound. The electron-deficient nature of the ring, enhanced by both the chlorine atoms and the N-oxide group, makes it highly susceptible to attack by nucleophiles.[12][13]

Regioselectivity: The C2 position is significantly more activated towards nucleophilic attack than the C3 position. This is due to the ability of the adjacent N-oxide group to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[11] The attack of a nucleophile at C2 allows the negative charge to be delocalized onto the electronegative oxygen atom, a highly favorable state.

Sources

- 1. This compound | C5H3Cl2NO | CID 21785300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 53976-65-1 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 3,5-Dichloropyridine 1-oxide | High Purity [benchchem.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 9. Page loading... [guidechem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. 2,4-Dichloropyridine 1-oxide (13602-59-0) for sale [vulcanchem.com]

- 13. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

The Enigmatic Electronscape: A Technical Guide to the 2,3-Dichloropyridine 1-Oxide Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dichloropyridine 1-oxide ring system presents a fascinating case study in heterocyclic chemistry, where the interplay of inductive and resonance effects from two chlorine substituents and a potent N-oxide moiety crafts a unique electronic landscape. This guide provides a comprehensive exploration of the electronic properties of this scaffold, offering insights into its synthesis, reactivity, and potential applications in medicinal chemistry and materials science. While direct experimental and computational data on this specific molecule are limited, this document leverages established principles of physical organic chemistry and draws analogies from related compounds to construct a robust theoretical framework. We will delve into the synthesis of the N-oxide, its anticipated spectroscopic signatures, and a detailed analysis of its molecular orbitals and electrostatic potential. This guide aims to equip researchers with the foundational knowledge to harness the synthetic potential of this intriguing heterocyclic building block.

Introduction: A Tale of Three Electron-Withdrawing Groups

The pyridine ring, a cornerstone of many pharmaceutical and agrochemical compounds, possesses a rich and tunable electronic character. The introduction of substituents dramatically alters this character, paving the way for a vast array of chemical transformations. In the case of this compound, we encounter a pyridine ring adorned with three powerful electron-withdrawing groups: two chlorine atoms and an N-oxide functionality.

The chlorine atoms, through their strong inductive (-I) effect, significantly reduce the electron density of the pyridine ring, rendering it more susceptible to nucleophilic attack. The N-oxide group, a 1,2-dipolar functionality, introduces a more complex electronic perturbation. The formally negatively charged oxygen atom is a potent electron-donating group through resonance (+M effect), while the positively charged nitrogen atom exerts a strong inductive pull (-I effect).[1] This duality makes the this compound ring system an intriguing subject of study, with the potential for unique reactivity patterns.

This guide will systematically dissect the electronic properties of this ring system, providing a theoretical and practical foundation for its exploration and utilization in chemical synthesis.

Synthesis of the N-Oxide: Accessing the Target Scaffold

The synthesis of pyridine N-oxides is a well-established transformation in organic chemistry, typically achieved through the oxidation of the parent pyridine.[2] While a specific protocol for the N-oxidation of 2,3-dichloropyridine is not extensively documented in the literature, a reliable synthetic route can be extrapolated from methods used for analogous compounds, such as 3,5-dichloropyridine.[3]

Proposed Synthetic Protocol: Oxidation with Peroxy Acids

A common and effective method for the N-oxidation of pyridines involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid catalyst.[3]

Reaction Scheme:

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,3-dichloropyridine in a suitable organic solvent, such as dichloromethane (DCM) or chloroform.

-

Addition of Oxidant: Slowly add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent to the pyridine solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxide.

-

Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the m-chlorobenzoic acid byproduct) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

-

The use of a chlorinated solvent like DCM is advantageous as it is inert to the oxidizing conditions and provides good solubility for both the starting material and the oxidant.

-

The slow addition of m-CPBA at a low temperature is crucial to control the exothermicity of the reaction and prevent potential side reactions.

-

The aqueous work-up with sodium bicarbonate is essential for removing the acidic byproduct, simplifying the purification process.

The Electronic Architecture: A Fusion of Inductive and Resonance Effects

The electronic properties of the this compound ring system are a direct consequence of the interplay between the inductive effects of the chlorine atoms and the combined inductive and resonance effects of the N-oxide group.

Impact of the N-Oxide Group on the Pyridine Ring

The N-oxide functionality dramatically alters the electronic landscape of the pyridine ring in several key ways:

-

Increased Dipole Moment: The N-O bond is highly polarized, leading to a significant increase in the molecule's overall dipole moment compared to the parent pyridine. For instance, pyridine has a dipole moment of 2.03 D, while pyridine N-oxide has a dipole moment of 4.37 D.[4] This enhanced polarity influences the molecule's solubility and its interactions with other polar molecules and surfaces.

-

Enhanced Reactivity: Pyridine N-oxides are generally more reactive towards both electrophiles and nucleophiles than their parent pyridines. The oxygen atom can act as a nucleophile, while the ring positions, particularly the ortho (2 and 6) and para (4) positions, become more electron-rich due to the +M effect of the N-oxide, making them more susceptible to electrophilic attack. Conversely, the positively charged nitrogen enhances the ring's susceptibility to nucleophilic attack.[4]

-

Modulated Aromaticity: The introduction of the N-oxide group can influence the aromaticity of the pyridine ring. While still considered an aromatic system, the charge separation in the N-O bond can lead to a slight decrease in aromatic character compared to pyridine itself.

The Role of the Chlorine Substituents

The two chlorine atoms at the 2- and 3-positions primarily exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution (SNAr).

A Synergistic Effect: The Electronic Profile of this compound

The combination of the N-oxide group and the two chlorine atoms in this compound is expected to result in a highly electron-deficient pyridine ring. The inductive effects of the chlorine atoms and the positively charged nitrogen will work in concert to withdraw electron density from the ring. While the N-oxide's oxygen can donate electron density via resonance, the powerful inductive pull from the adjacent chlorine at the 2-position is likely to diminish this effect.

Reactivity Predictions: Navigating the Synthetic Landscape

The unique electronic structure of this compound suggests a rich and varied reactivity profile.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring in this compound is anticipated to be highly activated towards SNAr. The chlorine at the 2-position is expected to be the most susceptible to substitution due to the stabilizing effect of the adjacent positively charged nitrogen on the Meisenheimer intermediate.[5]

Workflow for a Typical SNAr Reaction:

Caption: A generalized workflow for nucleophilic aromatic substitution on this compound.

Electrophilic Substitution

While the ring is generally deactivated towards electrophilic attack, the resonance donation from the N-oxide oxygen could direct electrophiles to the 4- and 6-positions. However, the strong deactivating effects of the chlorine atoms would likely require harsh reaction conditions.

Spectroscopic and Computational Characterization: Unveiling the Molecular Identity

Anticipated Spectroscopic Signatures

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Observations |

| ¹H NMR | The protons on the pyridine ring are expected to be shifted downfield compared to 2,3-dichloropyridine due to the deshielding effect of the N-oxide group. The coupling constants would be informative for assigning the proton signals. |

| ¹³C NMR | The carbon atoms attached to the chlorine atoms (C2 and C3) and the carbons ortho and para to the N-oxide group are expected to show significant shifts. |

| IR Spectroscopy | A strong absorption band corresponding to the N-O stretching vibration is expected in the region of 1200-1300 cm⁻¹. |

| UV-Vis Spectroscopy | The UV-Vis spectrum is likely to show a shift in the absorption maxima compared to 2,3-dichloropyridine, reflecting the altered electronic structure. |

Computational Insights: A Theoretical Glimpse into the Electronic Structure

Density Functional Theory (DFT) calculations are a powerful tool for probing the electronic properties of molecules. A DFT study on 2,3-dichloropyridine (at the B3LYP/LANL2DZ level) reported a HOMO-LUMO gap of 5.75 eV and a dipole moment of 4.36 Debye.[6]

For this compound, we can anticipate the following from DFT calculations:

-

Molecular Orbitals (HOMO/LUMO): The introduction of the N-oxide is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The HOMO-LUMO gap is likely to be smaller than that of 2,3-dichloropyridine, suggesting a higher reactivity.[6]

-

Electrostatic Potential (ESP) Map: An ESP map would likely show a region of high negative potential around the N-oxide oxygen, indicating its nucleophilicity and ability to act as a hydrogen bond acceptor. The regions around the ring protons would exhibit positive potential, while the chlorine atoms would also have regions of negative potential.

-

Dipole Moment: The dipole moment of this compound is predicted to be significantly higher than that of 2,3-dichloropyridine due to the highly polar N-O bond.

Diagram of Key Electronic Descriptors:

Caption: Key electronic descriptors for characterizing this compound.

Applications in Drug Discovery and Beyond

The parent compound, 2,3-dichloropyridine, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[5] The unique electronic properties of its N-oxide derivative could open up new avenues for the design of novel bioactive molecules.

-

Medicinal Chemistry: The this compound scaffold could be used to synthesize novel kinase inhibitors, antiviral agents, and other therapeutic compounds. The N-oxide functionality can improve pharmacokinetic properties such as solubility and membrane permeability.

-

Materials Science: The high dipole moment and potential for intermolecular interactions (e.g., hydrogen bonding to the N-oxide oxygen) make this ring system a candidate for the development of new organic materials with interesting electronic and optical properties.

Conclusion: A Scaffold of Untapped Potential

The this compound ring system, while not extensively studied, represents a scaffold with significant synthetic potential. Its unique electronic properties, arising from the synergistic effects of two chlorine atoms and an N-oxide group, make it a promising platform for the development of novel molecules in a variety of scientific disciplines. This guide has provided a theoretical framework for understanding and predicting the behavior of this intriguing heterocyclic compound. Further experimental and computational studies are warranted to fully unlock the potential of this enigmatic electronscape.

References

- Recent Developments in the Chemistry of Heteroaromatic N-Oxides. (2015). Molecules, 20(1), 1346-1383.

- Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study. (2014). Journal of Computational Methods in Molecular Design, 4(1), 64-69.

- Pyridine N-Oxides. (2012). Baran Group Meeting, Scripps Research.

- An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. (2025). BenchChem.

- 2,4-Dichloropyridine 1-oxide. (n.d.). Vulcanchem.

- 3,5-Dichloropyridine 1-oxide. (n.d.). BenchChem.

- Recent trends in the chemistry of pyridine N-oxides. (2001). ARKIVOC, (i), 242-268.

- Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. (2013). American Journal of Chemistry, 3(5), 136-139.

- Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study. (2014). Scholars Research Library.

- A Comparative Guide to the Synthesis of 2,3-Dichloropyridine for Researchers and Drug Development Professionals. (2025). BenchChem.

- CN104529880A - Synthesis method of 2,3-dichloropyridine. (2015).

- US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine. (2007).

- Method for preparing 2,3-dichloropyridine. (n.d.).

- EP2687510A1 - Method for preparing 2,3-dichloropyridine. (2014).

- 2,3-Dichloropyridine(2402-77-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2,3-Dichloropyridine | C5H3Cl2N | CID 16988. (n.d.). PubChem.

- This compound | C5H3Cl2NO | CID 21785300. (n.d.). PubChem.

- 3,5-Dichloropyridine 1-oxide. (n.d.). BenchChem.

- Pyridine N-Oxides. (2012). Baran Lab, The Scripps Research Institute.

Sources

The Synthetic Chemist's Compass: Navigating the Potential of 2,3-Dichloropyridine 1-oxide in Modern Organic Synthesis

Abstract

2,3-Dichloropyridine 1-oxide is an emerging reagent in the fine chemical industry, offering a unique combination of electronic properties that render it a valuable tool for advanced organic synthesis. This technical guide provides an in-depth exploration of its potential applications, with a focus on its established role as a potent oxygen transfer agent in gold-catalyzed reactions. Furthermore, we will delve into the predicted reactivity of this molecule in nucleophilic aromatic substitutions and cycloaddition reactions, providing a roadmap for researchers, medicinal chemists, and drug development professionals to unlock its synthetic utility. This document synthesizes field-proven insights with established chemical principles to serve as a practical resource for laboratory applications.

Introduction: The Unique Profile of this compound

Pyridine N-oxides have long been recognized as versatile intermediates in organic synthesis. The N-oxide functionality significantly alters the electronic landscape of the pyridine ring, rendering it more susceptible to both electrophilic and nucleophilic attack compared to its parent pyridine. In the case of this compound, the presence of two electron-withdrawing chlorine atoms further modulates its reactivity, creating a highly specialized reagent.

The key structural features that dictate the reactivity of this compound are:

-

The N-oxide group: This moiety acts as an internal oxygen source and activates the pyridine ring for various transformations.

-

The chlorine substituents: These halogens provide sites for nucleophilic attack and influence the regioselectivity of reactions.

This guide will illuminate the known and potential applications of this fascinating molecule, providing both established protocols and predictive insights based on fundamental chemical principles.

Synthesis of this compound

Conceptual Synthesis Protocol:

Materials:

-

2,3-Dichloropyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid

-

Dichloromethane (DCM) or a similar inert solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2,3-dichloropyridine in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) to the cooled pyridine solution with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproduct.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography to yield the pure N-oxide.

Established Application: Oxygen Transfer Agent in Gold(I)-Catalyzed Oxidation of Alkynes

A significant and well-documented application of this compound is its role as a highly effective oxygen transfer reagent in the gold(I)-catalyzed oxidation of alkynes to produce 1,2-dicarbonyl compounds. This transformation is of considerable interest as 1,2-dicarbonyls are valuable building blocks in the synthesis of various pharmaceuticals and other complex organic molecules.

The use of this compound in this context offers a mild and efficient alternative to harsher oxidation methods. The reaction proceeds under neutral conditions, making it compatible with a wide range of functional groups.

Reaction Mechanism:

The gold(I)-catalyzed oxidation of alkynes with this compound is believed to proceed through the following key steps:

-

Activation of the Alkyne: The gold(I) catalyst coordinates to the alkyne, rendering it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by the N-oxide: The oxygen atom of this compound attacks the activated alkyne.

-

Formation of a Gold Carbene Intermediate: This is followed by a rearrangement to form a highly reactive α-oxo gold carbene intermediate.

-

Hydrolysis: The gold carbene intermediate is then hydrolyzed to yield the desired 1,2-dicarbonyl product and regenerate the gold(I) catalyst.

Caption: Gold(I)-catalyzed oxidation of alkynes using this compound.

Experimental Protocol for Gold(I)-Catalyzed Oxidation of an Alkyne:

Materials:

-

Alkyne substrate

-

This compound

-

Gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF₆)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the gold(I) catalyst precursor and the silver salt activator.

-

Add the anhydrous solvent and stir the mixture at room temperature for a few minutes to generate the active catalyst.

-

To this solution, add the alkyne substrate and this compound.

-

Stir the reaction mixture at the specified temperature (often room temperature) and monitor its progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove any insoluble silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 1,2-dicarbonyl compound.

| Substrate | Product | Yield (%) |

| Diphenylacetylene | Benzil | >95 |

| 1-Phenyl-1-propyne | 1-Phenylpropane-1,2-dione | ~90 |

| 4-Octyne | Octane-4,5-dione | ~85 |

| Table 1: Representative yields for the gold(I)-catalyzed oxidation of alkynes with this compound. |

Potential Application: Nucleophilic Aromatic Substitution (SNAr)

Based on the established principles of pyridine N-oxide chemistry, this compound is predicted to be a highly reactive substrate for nucleophilic aromatic substitution (SNAr) reactions. The N-oxide group, along with the two chlorine atoms, strongly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions.

Predicted Reactivity and Regioselectivity:

The chlorine atom at the 2-position is expected to be the most susceptible to substitution due to the combined electron-withdrawing effects of the adjacent nitrogen of the N-oxide and the chlorine at the 3-position. The 4-position is also activated, while the 6-position is moderately activated. The 5-position is the least likely to undergo nucleophilic attack.

This predicted regioselectivity opens up avenues for the selective introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to synthesize highly functionalized pyridine derivatives.

Caption: Predicted regioselectivity of nucleophilic aromatic substitution.

Conceptual Protocol for Nucleophilic Aromatic Substitution:

Materials:

-

This compound

-

Nucleophile (e.g., sodium methoxide, aniline)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask.

-

Add the nucleophile to the solution. The reaction may require heating to proceed at a reasonable rate.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Potential Application: [3+2] Cycloaddition Reactions

The N-oxide functionality of this compound can also participate in [3+2] cycloaddition reactions with suitable dipolarophiles, such as alkenes and alkynes. In these reactions, the N-oxide acts as a 1,3-dipole. This provides a potential route to the synthesis of novel isoxazoline and isoxazole-fused pyridine frameworks, which are of interest in medicinal chemistry.

Predicted Reactivity:

The feasibility and regioselectivity of such cycloadditions would be influenced by the electronic nature of the dipolarophile and the steric hindrance around the N-oxide group. Electron-deficient dipolarophiles are expected to react more readily.

Caption: Potential [3+2] cycloaddition reactions of this compound.

Conclusion

This compound is a promising reagent with a demonstrated application as an efficient oxygen transfer agent in gold-catalyzed synthesis. Its unique electronic properties also suggest significant potential in nucleophilic aromatic substitution and cycloaddition reactions, paving the way for the synthesis of novel and complex heterocyclic compounds. This technical guide provides a foundation for researchers to explore and harness the synthetic capabilities of this versatile molecule. Further investigation into its reactivity profile is warranted and is expected to uncover a wealth of new applications in organic synthesis, drug discovery, and materials science.

References

-

Dubovtsev, A. Yu., Shcherbakov, N. V., Dar'in, D. V., & Kukushkin, V. Yu. (2020). Gold(I)-Catalyzed Oxidation of Alkynes to 1,2-Dicarbonyls with 2,3-Dichloropyridine N-Oxide as an Oxygen Transfer Reagent. The Journal of Organic Chemistry, 85(1), 745–757. [Link]

-

Zimin, D. P., Dar'in, D. V., Kukushkin, Y. Yu., & Dubovtsev, A. Y. (2021). Gold(I)-Catalyzed Oxidative Annulation of Ynamides, Nitriles, and 2,3-Dichloropyridine N-Oxide for the Synthesis of 5-Amino-1,3-oxazoles. The Journal of Organic Chemistry, 86(2), 1748–1757. [Link]

-

Sun, X., Duan, X., Zheng, N., & Song, W. (2023). 2,3-Dichloropyridine N-Oxide as an Oxygen Transfer Reagent Enables Gold(I)-Catalyzed Oxidation of Alkynes to 1,2-Dicarbonyls. Organic Letters, 25(16), 2798–2802. [Link]

-

Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

-

Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(5), 242-268. [Link]

Introduction: The Strategic Value of 2,3-Dichloropyridine 1-Oxide

An In-depth Technical Guide to the Chemistry of 2,3-Dichloropyridine 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated heterocyclic compound of significant interest in synthetic chemistry. It serves as a highly versatile intermediate, primarily due to the unique electronic landscape created by its three key functional components: the pyridine ring, the two chlorine substituents, and the N-oxide moiety. While its parent compound, 2,3-dichloropyridine, is a well-established building block in the synthesis of pharmaceuticals and agrochemicals, the N-oxide derivative offers a distinct and often more nuanced reactivity profile.[1][2][3]

The introduction of the N-oxide group fundamentally alters the electronic properties of the pyridine ring. The formally positive nitrogen and negative oxygen create a powerful dipole. This N-O moiety acts as an electron-donating group through resonance, increasing the electron density at the C2, C4, and C6 positions.[4] This enhanced electron density makes the ring more susceptible to electrophilic attack, a reaction that is notoriously difficult with the parent pyridine.[4][5] Conversely, the inductive effect of the N-oxide and the powerful electron-withdrawing nature of the two chlorine atoms render the pyridine ring highly electron-deficient, activating it for nucleophilic aromatic substitution (SNAr).[6][7] This dual reactivity makes this compound a strategic precursor for creating complex, polysubstituted pyridine derivatives that are otherwise difficult to access.

This guide provides a comprehensive exploration of the synthesis, core reactivity, and synthetic applications of this compound, offering field-proven insights and detailed protocols to aid in its effective utilization.

Synthesis: Accessing the N-Oxide